Humalog falls under the classification of antidiabetic medications, specifically categorized as a rapid-acting insulin. It is indicated for both type 1 and type 2 diabetes and is often used in conjunction with longer-acting insulins to achieve optimal glycemic control. The compound is available in various formulations, including Humalog U-100 and Humalog U-200, which differ in concentration but maintain the same active ingredient .
The synthesis of insulin lispro involves the use of recombinant DNA technology. The process begins with the insertion of the gene coding for insulin lispro into a plasmid vector, which is then introduced into a non-pathogenic strain of Escherichia coli. This bacterium serves as a host for the production of insulin lispro, allowing for large-scale synthesis.
The bacterial cells are cultured under controlled conditions to promote the expression of the insulin lispro protein. Following fermentation, the cells are harvested, and the insulin lispro is extracted and purified through various biochemical techniques such as chromatography. The final product is formulated into a sterile aqueous solution, ensuring it meets pharmaceutical standards for safety and efficacy .
The empirical formula reflects its complex structure, which includes multiple amino acids forming the polypeptide chain essential for its biological activity. The three-dimensional structure can be represented using various modeling techniques to visualize its conformation in relation to receptor binding sites .
Insulin lispro participates in various biochemical reactions once administered. Upon injection, it binds to insulin receptors on target cells, initiating a cascade of intracellular events that facilitate glucose uptake.
The reaction mechanism involves the activation of insulin receptor tyrosine kinases, leading to autophosphorylation and subsequent signaling pathways that promote glucose transport into cells via glucose transporter proteins. This process effectively lowers blood glucose levels within a short time frame (typically 15 minutes post-administration) .
The mechanism of action for insulin lispro centers around its ability to mimic endogenous insulin's effects on cellular metabolism. It promotes glucose uptake by muscle and adipose tissues while inhibiting hepatic glucose production.
Insulin lispro acts rapidly due to its modified structure, which allows it to dissociate quickly from hexamers into monomers in circulation. This rapid dissociation leads to an onset of action within 15 minutes and a peak effect occurring between 30 minutes to 90 minutes post-injection, lasting approximately 2 to 5 hours .
Humalog appears as a clear, colorless solution with a pH range of 7.0 to 7.8. It is stable under recommended storage conditions (between 2°C and 8°C) but should not be frozen.
The chemical stability of insulin lispro is maintained through careful formulation processes that include excipients such as glycerin and sodium phosphate. These components help stabilize the solution while preventing degradation during storage .
Humalog is predominantly used in clinical settings for managing diabetes mellitus. Its rapid onset makes it suitable for controlling postprandial hyperglycemia when taken shortly before meals. Additionally, it can be administered via subcutaneous injection or through infusion pumps, providing flexibility in treatment regimens.
In research contexts, insulin lispro serves as a model compound for studying insulin action and metabolism, contributing valuable insights into diabetes management strategies . Its use has been pivotal in advancing therapeutic approaches for both type 1 and type 2 diabetes patients globally.
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3